molecular formula C13H17N5O2 B2577580 6-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pyrimidine-4-carboxamide CAS No. 2034250-22-9

6-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pyrimidine-4-carboxamide

Cat. No.: B2577580
CAS No.: 2034250-22-9
M. Wt: 275.312
InChI Key: VGLZIODJMBADDC-UHFFFAOYSA-N
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Description

6-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pyrimidine-4-carboxamide is a synthetic compound that belongs to the class of heterocyclic organic compounds. This compound features a pyrimidine ring substituted with an ethoxy group and an imidazole moiety, making it a molecule of interest in various fields of scientific research due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pyrimidine-4-carboxamide typically involves multi-step organic reactions. One common method includes the initial formation of the pyrimidine core, followed by the introduction of the ethoxy group and the imidazole moiety. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

6-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pyrimidine-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen to the molecule.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reagents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

6-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pyrimidine-4-carboxamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential interactions with biological macromolecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pyrimidine-4-carboxamide involves its interaction with specific molecular targets. The imidazole moiety can bind to metal ions or enzymes, altering their activity. The pyrimidine ring can interact with nucleic acids, potentially affecting gene expression and protein synthesis.

Comparison with Similar Compounds

Similar Compounds

    Metronidazole: An antimicrobial agent with a similar imidazole structure.

    Omeprazole: A proton pump inhibitor with a pyrimidine ring.

    Tinidazole: Another antimicrobial agent with an imidazole ring.

Uniqueness

6-ethoxy-N-(2-(2-methyl-1H-imidazol-1-yl)ethyl)pyrimidine-4-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its dual presence of an imidazole and a pyrimidine ring makes it a versatile compound for various applications.

Properties

IUPAC Name

6-ethoxy-N-[2-(2-methylimidazol-1-yl)ethyl]pyrimidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N5O2/c1-3-20-12-8-11(16-9-17-12)13(19)15-5-7-18-6-4-14-10(18)2/h4,6,8-9H,3,5,7H2,1-2H3,(H,15,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGLZIODJMBADDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=NC(=C1)C(=O)NCCN2C=CN=C2C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

275.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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